

1H-inden-1-one IUPAC nomenclature and CAS number

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Compound of Interest

Compound Name: 1H-inden-1-one

Cat. No.: B1589033

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An In-depth Technical Guide to 1H-Inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-inden-1-one**, a key chemical intermediate. It details its chemical identity, properties, synthesis, and its relevance in synthetic and medicinal chemistry.

Chemical Identity and Nomenclature

1H-inden-1-one is a polycyclic ketone composed of a benzene ring fused to a cyclopentenone ring.^[1] It serves as a valuable precursor in the synthesis of more complex molecules.^[1]

Identifier	Value
Preferred IUPAC Name	inden-1-one ^[2]
Synonym	1H-Inden-1-one ^[2]
CAS Number	480-90-0 ^{[1][2][3]}
Molecular Formula	C ₉ H ₆ O ^{[1][2][4]}
InChI Key	SNWQUNCRDLUDEX-UHFFFAOYSA-N ^[2]
SMILES	<chem>C1=CC=C2C(=C1)C=CC2=O</chem> ^[2]

Note: **1H-inden-1-one** is distinct from its saturated analog, 1-Indanone (2,3-dihydro-**1H-inden-1-one**, CAS: 83-33-0).[5][6]

Physicochemical and Safety Data

A summary of the key computed and experimental properties of **1H-inden-1-one** is provided below. This data is essential for handling, characterization, and experimental design.

Property	Value
Molecular Weight	130.14 g/mol [2][4]
Appearance	Light red solid[4]
GHS Hazard Statements	H315: Causes skin irritation[2]
	H319: Causes serious eye irritation[2]
	H335: May cause respiratory irritation[2]
GHS Signal Word	Warning[1]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific research. The following sections provide protocols for the synthesis and a general framework for evaluating the biological activity of indenone-based compounds.

A representative experimental procedure for the synthesis of **1H-inden-1-one** from a substituted 1-indanone is detailed below. This two-stage process involves bromination followed by dehydrobromination.[4]

Materials:

- 6-methoxy-1-indanone (or other suitable 1-indanone precursor)
- N-Bromosuccinimide (NBS)
- 2,2'-Azobis(isobutyronitrile) (AIBN)

- Carbon tetrachloride (CCl₄)
- Triethylamine (TEA)
- Celite
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:[4]

- Bromination: To a solution of 6-methoxyindanone (1.0 mmol) in CCl₄ (4 mL), add NBS (1.1 mmol, 195 mg) and AIBN (0.01 mmol, 2 mg).
- Stir the resulting mixture at reflux temperature for 2.5 hours.
- After the reaction period, cool the mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with additional CCl₄.
- Dehydrobromination: Cool the combined filtrate to 0 °C in an ice bath.
- Add triethylamine (2.0 mmol, 0.28 mL) to the cooled filtrate. Stir the mixture overnight, allowing it to slowly warm to room temperature.
- Purification: Concentrate the reaction mixture in vacuo to remove the solvent.
- Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4 EtOAc/hexanes).
- The product, **1H-inden-1-one**, is typically isolated as a pink oil which solidifies upon refrigeration into a light red solid (yields can be around 60%).[4]

Indanone derivatives are frequently investigated for their biological activities, including enzyme inhibition.[7][8] The following is a general protocol for assessing the inhibitory activity of a compound like **1H-inden-1-one** against a target enzyme, adapted from a method for a related indenone derivative.[9]

Materials:

- **1H-inden-1-one**
- Dimethyl sulfoxide (DMSO)
- Target enzyme
- Enzyme substrate
- Assay buffer (specific to the enzyme)
- 96-well microplate
- Plate reader (e.g., spectrophotometer or fluorometer)

Procedure:[9]

- **Compound Preparation:** Prepare a 10 mM stock solution of **1H-inden-1-one** in 100% DMSO.
- **Perform serial dilutions** of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).
- **Assay Setup (96-well plate):**
 - Add 2 μ L of each serially diluted compound solution to the appropriate wells of the microplate.
 - Include wells with 2 μ L of DMSO alone as a vehicle control (representing 0% inhibition).
 - Include wells for a positive control inhibitor if available.
- **Enzyme Addition:** Add 88 μ L of assay buffer containing the predetermined optimal concentration of the target enzyme to each well.
- **Pre-incubation:** Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
- **Reaction Initiation:** Add 10 μ L of the enzyme's substrate to each well to initiate the reaction.

- **Data Acquisition:** Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader. The duration and intervals will depend on the enzyme's reaction kinetics.
- **Data Analysis:** Calculate the reaction rate for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualized Workflows and Pathways

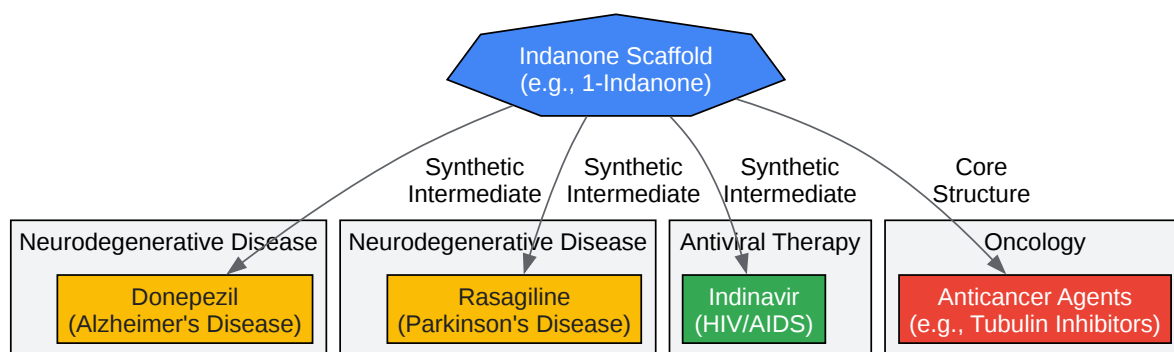
Diagrams are essential for visualizing complex processes in chemical synthesis and drug development.



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Caption: Synthetic workflow for **1H-inden-1-one** via bromination and elimination.

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^{[7][10]} Its versatility allows for the synthesis of a wide range of biologically active molecules.



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Caption: The Indanone scaffold as a core structure in drug development.

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